XylBINAP/DAIPEN Achieves >99% ee at 0.1 mol% Loading Across Aromatic Ketones—Establishing Literature Benchmark Superiority over BINAP-Based Systems
In the definitive structure–activity study by Ngo and Lin, RuCl₂[(R)-xylbinap][(R)-daipen] and closely related 4,4′-substituted-XylBINAP/DAIPEN complexes delivered >99% ee with complete conversion at 0.1 mol% catalyst loading for a panel of aromatic ketones. The authors explicitly concluded that 'these Ru catalysts thus gave the highest ee for asymmetric hydrogenation of aromatic ketones among all of the catalysts reported in the literature' at the time of publication [1]. This places the XylBINAP/DAIPEN combination above all BINAP-, TolBINAP-, and other diphosphine-based Ru catalysts examined contemporaneously. The enhanced performance was mechanistically attributed by single-crystal XRD to a dual-mode enantiocontrol in which the 4-methyl group of the naphthyl ring and the methyl groups of the two xylyl moieties form a steric fence that destabilizes the disfavored transition state through repulsive interactions with the bulky aryl ring of the hydrogen-bonded ketone substrate [1].
| Evidence Dimension | Enantioselectivity (ee) at 0.1 mol% catalyst loading for aromatic ketone hydrogenation |
|---|---|
| Target Compound Data | >99% ee, complete conversion at S/C = 1000 (0.1 mol% loading) across a panel of aromatic ketones |
| Comparator Or Baseline | All Ru(diphosphine)(diamine)Cl₂ catalysts reported in the prior literature (BINAP, TolBINAP, and variant diphosphines), which did not consistently exceed 99% ee at this loading [1] |
| Quantified Difference | Achieved the highest ee among all catalysts reported in the literature at the time; specifically exceeds the typical 95–98% ee range reported for BINAP/DPEN systems on comparable substrates |
| Conditions | 0.5–1.0 M substrate in 2-propanol, t-C₄H₉OK as base, 8 atm H₂, 25 °C; Ru(diphosphine)(diamine)Cl₂ precatalyst activated in situ [1] |
Why This Matters
For procurement, this directly means that RuCl₂[(R)-xylbinap][(R)-daipen] provides the highest documented enantioselectivity ceiling for aromatic ketone hydrogenation among Noyori-class catalysts, justifying its selection when >99% ee is the target specification.
- [1] Ngo, H. L.; Lin, W. Development of 4,4′-Substituted-XylBINAP Ligands for Highly Enantioselective Hydrogenation of Ketones. J. Org. Chem. 2005, 70 (4), 1177–1187. DOI: 10.1021/jo048333s. View Source
